molecular formula H3NaO3P+ B152888 Phosphinic acid, sodium salt, monohydrate CAS No. 10039-56-2

Phosphinic acid, sodium salt, monohydrate

Cat. No.: B152888
CAS No.: 10039-56-2
M. Wt: 104.986 g/mol
InChI Key: ACUGTEHQOFWBES-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphinic acid, sodium salt, monohydrate (NaH₂PO₂·H₂O), also known as sodium hypophosphite monohydrate, is an inorganic compound with the molecular formula H₂NaO₂P·H₂O and a molecular weight of 105.99 g/mol (calculated as 87.98 + 18.01 for water) . It appears as white, odorless, deliquescent granules with a saline taste. Structurally, it consists of a sodium cation bound to a hypophosphite anion (H₂PO₂⁻) and one water molecule of crystallization. The IUPAC name is sodium hydroxyphosphinite hydrate .

This compound is widely used as a reducing agent in electroless nickel plating, a stabilizer in polymer production, and a precursor in pharmaceutical synthesis . Its strong reducing properties stem from the hypophosphite ion’s ability to donate electrons, making it critical in industrial redox reactions.

Preparation Methods

Laboratory-Scale Synthesis

The foundational synthesis of sodium hypophosphite monohydrate involves the reaction of white phosphorus (P4_4) with sodium hydroxide (NaOH) in an aqueous medium. The reaction proceeds via the following stoichiometric equation:

P4+3NaOH+3H2O3NaH2PO2+PH3\text{P}4 + 3\text{NaOH} + 3\text{H}2\text{O} \rightarrow 3\text{NaH}2\text{PO}2 + \text{PH}_3 \uparrow

This exothermic reaction requires precise temperature control (typically 90–100°C) to prevent the decomposition of hypophosphite into phosphine (PH3_3) and other byproducts .

Key Parameters:

  • Reactant Ratios : A molar ratio of 1:3 for P4_4:NaOH ensures complete conversion of phosphorus.

  • Temperature : Elevated temperatures (>90°C) risk thermal decomposition, while lower temperatures (<70°C) prolong reaction times.

  • Atmosphere : Conducted under inert gas (e.g., nitrogen) to mitigate oxidation of hypophosphite to phosphate .

Industrial Production Methods

Industrial synthesis employs a two-stage process to optimize yield and purity:

Stage 1: Alkaline Hydrolysis

White phosphorus is dispersed in a sodium hydroxide solution (20–30% w/v) at 80–90°C. The reaction generates sodium hypophosphite and hydrogen gas:

P4+4NaOH+4H2O4NaH2PO2+2H2\text{P}4 + 4\text{NaOH} + 4\text{H}2\text{O} \rightarrow 4\text{NaH}2\text{PO}2 + 2\text{H}_2 \uparrow

Continuous stirring and pH monitoring (maintained at 8–9) prevent side reactions .

Stage 2: Crystallization

The resulting solution is concentrated under vacuum (60–70°C) to a density of 1.3–1.4 g/cm3^3, followed by cooling to 15–20°C to precipitate the monohydrate crystals. Centrifugation and drying yield a product with >98% purity .

Table 1: Industrial Process Parameters

ParameterValue/Range
Reaction Temperature80–90°C
NaOH Concentration20–30% w/v
Crystallization Temp15–20°C
Final Purity≥98%

Reaction Mechanisms and Stoichiometry

The synthesis of NaH2_2PO2_2·H2_2O is a redox process where phosphorus undergoes both oxidation and reduction:

  • Oxidation : P0^0 (in P4_4) → P+1^{+1} (in H2_2PO2_2^-).

  • Reduction : P0^0 → P3^{-3} (in PH3_3).

The disproportionation of P4_4 in alkaline media is critical. Side reactions, such as the formation of sodium phosphate (Na3_3PO4_4), are minimized by maintaining excess NaOH and avoiding prolonged heating .

Crystallization and Purification Techniques

Crystallization Dynamics

The monohydrate form crystallizes in a monoclinic system, with water molecules occupying lattice sites. Cooling rates of 0.5–1.0°C/min optimize crystal size and minimize inclusions .

Purification Methods

  • Recrystallization : Dissolving crude product in hot water (80°C) and filtering through activated carbon removes organic impurities.

  • Ion Exchange : Cation-exchange resins (e.g., Amberlite IR-120) eliminate trace metal ions, enhancing electrochemical stability .

PropertyValue
Molecular Weight103.98 g/mol
Melting Point90°C
Density0.8 g/cm3^3
Water Solubility1000 g/L (20°C)
Decomposition Temp>90°C

Comparative Analysis of Synthesis Routes

Laboratory vs. Industrial Methods

AspectLaboratory-ScaleIndustrial-Scale
Reaction Volume1–5 L10,000–50,000 L
Yield70–80%90–95%
Energy InputManual controlAutomated systems
Purity95–98%≥98%

Industrial processes prioritize yield and scalability, whereas laboratory methods focus on flexibility and precision.

Recent Advances and Patent Literature

While traditional methods dominate production, recent patents explore alternative precursors, such as sodium pyrophosphate byproducts, though these remain focused on phosphate derivatives . No significant advancements in hypophosphite synthesis have been reported since 2023, underscoring the maturity of existing techniques.

Chemical Reactions Analysis

Types of Reactions

Phosphinic acid, sodium salt, monohydrate undergoes several types of chemical reactions, including:

    Reduction Reactions: It acts as a reducing agent, converting metal ions to their elemental forms.

    Oxidation Reactions: It can be oxidized to form phosphorous acid and phosphoric acid.

    Substitution Reactions: It can participate in substitution reactions where the hypophosphite ion replaces other anions in a compound.

Common Reagents and Conditions

Common reagents used in reactions with this compound include metal salts, acids, and bases. The reactions are typically carried out in aqueous solutions at controlled temperatures to ensure optimal yields.

Major Products Formed

The major products formed from reactions involving this compound include elemental metals, phosphorous acid, and phosphoric acid .

Scientific Research Applications

Industrial Applications

1. Electroless Nickel Plating

  • Sodium hypophosphite is primarily used in electroless nickel plating, where it serves as a reducing agent to convert nickel ions into metallic nickel. This process is essential for coating irregular surfaces in industries such as aviation and electronics. The resulting nickel-phosphorus alloy provides excellent corrosion resistance and wear properties .

2. Metalworking

  • In metalworking, sodium hypophosphite acts as a reducing agent in the metallization of both metal and non-metal substrates. This includes applications in chemical plating processes that enhance the durability and conductivity of components .

3. Food Industry

  • As a food additive, sodium hypophosphite is utilized to improve the quality of cured meats and other food products. It serves as a nutritional enhancer and stabilizer, contributing to the preservation of flavor and color .

4. Agriculture

  • Sodium hypophosphite has been explored as a fungicide and plant growth promoter. Its application can enhance crop yield and quality by providing essential nutrients to plants .

Environmental Applications

1. Water Treatment

  • The compound is effective in dearsenication processes, where it helps remove arsenic from acidic wastewater. This application is crucial for environmental remediation efforts aimed at minimizing heavy metal contamination in water sources .

2. Chemical Processing

  • In chemical processing, sodium hypophosphite serves as an antioxidant and stabilizer, preventing unwanted reactions that could compromise product integrity .

Pharmaceutical Applications

1. Drug Development

  • Research indicates that sodium hypophosphite may play a role in drug formulation due to its ability to stabilize certain active pharmaceutical ingredients (APIs). Its coordination properties enhance the bioavailability of drugs targeting specific biological pathways .

2. Bone Health

  • The compound's affinity for calcium ions has led to its investigation in therapies aimed at treating osteoporosis and other bone-related conditions. It aids in drug delivery systems designed for bone targeting .

Case Studies

Application Area Study Reference Findings
Electroless Nickel Plating Demonstrated effectiveness in creating durable nickel-phosphorus coatings on various substrates.
Water Treatment Showed significant reduction of arsenic levels in contaminated water samples using sodium hypophosphite as a treatment agent.
Agricultural Use Reported improvements in crop yield when applied as a nutrient supplement during growth phases.

Mechanism of Action

The mechanism of action of phosphinic acid, sodium salt, monohydrate primarily involves its role as a reducing agent. It donates electrons to other substances, thereby reducing them. This process involves the transfer of hydrogen atoms from the hypophosphite ion to the target molecule, resulting in the formation of elemental metals or reduced compounds .

Comparison with Similar Compounds

Sodium Phosphate Monobasic Monohydrate (NaH₂PO₄·H₂O)

  • Molecular Formula : NaH₂PO₄·H₂O
  • Molecular Weight : 137.99 g/mol
  • CAS No.: 10049-21-5
  • Structure : Comprises a sodium ion, dihydrogen phosphate anion (H₂PO₄⁻), and one water molecule.
  • Applications :
    • Buffering agent in pharmaceuticals and food (e.g., pH control in beverages).
    • Laboratory reagent for ion-pair chromatography .
  • Key Differences :
    • The phosphate ion (PO₄³⁻ derivative) confers weaker reducing power compared to hypophosphite.
    • Higher thermal stability due to the phosphate group’s resonance stabilization .

Disodium Hydrogenphosphate Dihydrate (Na₂HPO₄·2H₂O)

  • Molecular Formula : Na₂HPO₄·2H₂O
  • Molecular Weight : 177.99 g/mol
  • CAS No.: 10039-32-4
  • Structure : Contains two sodium ions, hydrogen phosphate anion (HPO₄²⁻), and two water molecules.
  • Applications :
    • Buffering agent in biochemical assays (e.g., phosphate-buffered saline).
    • Food additive (emulsifier in processed cheeses) .
  • Key Differences: Higher alkalinity (pH ~9–10 in solution) compared to sodium hypophosphite (pH ~6–7). Limited redox activity, primarily used for pH modulation .

Sodium Hydrogen Sulfate Monohydrate (NaHSO₄·H₂O)

  • Molecular Formula : NaHSO₄·H₂O
  • Molecular Weight : 138.07 g/mol
  • CAS No.: 10034-88-5
  • Structure : Sodium cation, hydrogen sulfate anion (HSO₄⁻), and one water molecule.
  • Applications :
    • Acidulant in cleaning agents and pH adjustment in industrial processes.
    • Laboratory reagent for sulfate analysis .
  • Key Differences: Contains sulfate (SO₄²⁻ derivative) instead of phosphinate, leading to strong acidic properties (pH ~1 in solution). No reducing capacity; primarily an acid donor .

Sodium 1-Hexanesulfonate Monohydrate

  • Molecular Formula : C₆H₁₃NaO₃S·H₂O
  • Molecular Weight : 220.24 g/mol
  • CAS No.: 2832-45-3 (anhydrous form)
  • Structure : Sodium ion, 1-hexanesulfonate anion (C₆H₁₃SO₃⁻), and one water molecule.
  • Applications :
    • Surfactant in detergents.
    • Ion-pairing agent in reverse-phase chromatography .
  • Key Differences: Organic sulfonate group (vs. inorganic phosphinate) imparts hydrophobicity for surfactant applications. Lacks redox activity; functionality relies on sulfonate’s polarity .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Key Applications Redox Activity pH in Solution
Sodium hypophosphite monohydrate NaH₂PO₂·H₂O 105.99 10039-56-2 Electroless plating, pharmaceuticals High 6–7
Sodium phosphate monobasic NaH₂PO₄·H₂O 137.99 10049-21-5 Buffers, food additives Low 4–5
Disodium hydrogenphosphate Na₂HPO₄·2H₂O 177.99 10039-32-4 Biochemical buffers, emulsifiers None 9–10
Sodium hydrogen sulfate NaHSO₄·H₂O 138.07 10034-88-5 Acidulant, lab reagent None ~1
Sodium 1-hexanesulfonate C₆H₁₃NaO₃S·H₂O 220.24 2832-45-3 Surfactants, chromatography None ~7 (neutral)

Research Findings and Functional Insights

  • Redox Activity: Sodium hypophosphite monohydrate’s hypophosphite ion (H₂PO₂⁻) reduces metal ions (e.g., Ni²⁺ → Ni⁰ in electroless plating), a property absent in phosphate or sulfonate salts .
  • Thermal Stability : Phosphate salts (e.g., NaH₂PO₄·H₂O) decompose at higher temperatures (~200°C) compared to hypophosphite (~150°C), which releases phosphine gas (PH₃) upon overheating .
  • Solubility: Sodium hypophosphite monohydrate is highly soluble in water (>100 g/100 mL at 20°C), outperforming disodium phosphate (11.8 g/100 mL) due to lower ionic charge density .

Biological Activity

Phosphinic acid, sodium salt, monohydrate (also known as sodium hypophosphite) is a compound with significant biological activity and applications in various fields, including biochemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is a colorless crystalline solid with the formula NaH2PO2H2O\text{NaH}_2\text{PO}_2\cdot \text{H}_2\text{O}. It is characterized by its high solubility in water and its ability to act as a reducing agent. The compound is often used in organic synthesis and as a precursor for various phosphonic acids.

Biological Activity

Antibacterial Properties
Phosphinic acid derivatives have been extensively studied for their antibacterial properties. Research has shown that certain phosphinic acids exhibit significant activity against a range of bacterial strains. For instance, some studies indicate that phosphinic acid analogues can inhibit the growth of pathogenic bacteria by interfering with their metabolic processes .

Mechanism of Action
The biological activity of phosphinic acids is largely attributed to their structural similarity to phosphates, allowing them to interact with biological systems effectively. These compounds can mimic natural substrates in enzymatic reactions, leading to the inhibition of key metabolic pathways in microorganisms .

Case Studies

  • Antimicrobial Efficacy
    A study evaluated the antimicrobial efficacy of sodium hypophosphite against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that sodium hypophosphite exhibited a minimum inhibitory concentration (MIC) of 0.5 mg/mL against S. aureus and 1 mg/mL against E. coli, demonstrating its potential as an antibacterial agent .
  • Inhibition of Enzymatic Activity
    Another research highlighted the role of phosphinic acid derivatives as enzyme inhibitors. Specifically, phosphonic acid analogues of amino acids were shown to inhibit enzymes involved in the survival mechanisms of malaria parasites. This suggests potential applications in developing anti-malarial drugs .

Table 1: Antibacterial Activity of Sodium Hypophosphite

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1 mg/mL
Pseudomonas aeruginosa2 mg/mL

Table 2: Structural Characteristics of Phosphinic Acid Derivatives

Compound NameStructure TypeBiological Activity
Sodium HypophosphiteMonohydrate SaltAntibacterial
Aminoalkyl-Phosphinic AcidAmino Acid AnalogueEnzyme Inhibition

Research Findings

Recent studies have focused on the synthesis and characterization of phosphinic acid derivatives for their potential therapeutic applications. For example, aminoalkyl-phosphinic acids have shown promise as biologically active analogues of carboxylic acids, with applications in drug design and development .

Moreover, investigations into the hydrolysis reactions involving phosphinates reveal that these compounds can be converted into active forms under mild conditions, enhancing their applicability in biological systems .

Q & A

Q. Basic: What are the optimal methods for synthesizing and purifying sodium hypophosphite monohydrate in a laboratory setting?

Answer:
Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O) is synthesized by neutralizing phosphinic acid (H₃PO₂) with sodium hydroxide (NaOH) under controlled pH (5.5–6.5) to avoid decomposition. The reaction is exothermic and requires cooling to 10–15°C. Post-neutralization, the solution is concentrated under reduced pressure and crystallized in aqueous ethanol (50% v/v) to yield high-purity crystals. Recrystallization in anhydrous ethanol removes residual water and impurities. Storage in desiccated, airtight containers at 0–6°C prevents deliquescence .

Q. Basic: How does the solubility profile of sodium hypophosphite monohydrate influence experimental design?

Answer:
The compound is highly water-soluble (e.g., 667 g/L at 20°C) but exhibits limited solubility in ethanol (15 g/L at 20°C). This property allows for selective crystallization during purification. For solubility-dependent applications (e.g., buffer preparation), use degassed, deionized water to minimize oxidation. Gravimetric analysis after solvent evaporation confirms solubility limits, as reported by Palit (1947) .

Q. Basic: What storage conditions are critical to maintaining the stability of sodium hypophosphite monohydrate?

Answer:
Stability is compromised by humidity (deliquescence) and thermal exposure (>40°C). Store in airtight containers with silica gel desiccants at 0–6°C. Periodic monitoring via Karl Fischer titration ensures moisture content remains <0.5%. Avoid prolonged light exposure to prevent photolytic decomposition .

Q. Advanced: Which analytical techniques are most effective for detecting trace impurities in sodium hypophosphite monohydrate?

Answer:

  • Heavy metals (Pb, Fe): ICP-MS with detection limits ≤0.005% .
  • Anionic impurities (Cl⁻, SO₄²⁻): Ion chromatography (IC) with conductivity detection, calibrated against USP standards (e.g., ≤0.03% chloride) .
  • Moisture content: Karl Fischer titration, ensuring <0.5% water .
  • Organic impurities: HPLC-UV with C18 columns and 0.1% phosphoric acid mobile phase .

Q. Advanced: How can conflicting data on thermal decomposition behavior be resolved?

Answer:
Reported decomposition temperatures vary due to hydration state and atmospheric conditions. Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under inert (N₂) and oxidative (O₂) atmospheres. For NaH₂PO₂·H₂O, dehydration occurs at 100–120°C, followed by decomposition to NaPO₃ at 250–280°C. Cross-validate with XRD to confirm phase transitions .

Q. Advanced: What experimental approaches validate the hydrate structure and stoichiometry?

Answer:

  • Single-crystal XRD: Resolves lattice parameters and confirms monohydrate stoichiometry via H-bonding networks .
  • TGA: Quantifies water loss (theoretical 10.3% for monohydrate). Deviations >1% suggest impurities or non-stoichiometric hydration .
  • FTIR: Identifies O-H stretching (3400–3200 cm⁻¹) and P-H vibrations (2350 cm⁻¹) unique to phosphinic acid salts .

Q. Advanced: How can researchers address discrepancies in reported redox reactivity?

Answer:
Conflicting redox data (e.g., reducing strength in acidic vs. alkaline media) arise from reaction conditions. Standardize experiments using:

  • Potentiometric titration with Ce(IV) in 1M H₂SO₄ to quantify reducing capacity.
  • Cyclic voltammetry at pH 2–12 to map redox potentials.
    Compare results with thermodynamic models (e.g., Nernst equation) to resolve contradictions .

Q. Advanced: What methodologies ensure accurate quantification in complex matrices (e.g., biological or environmental samples)?

Answer:

  • Sample preparation: Liquid-liquid extraction (LLE) using ethyl acetate for biological matrices.
  • Detection: LC-MS/MS with negative ion mode (m/z 87 for [H₂PO₂]⁻).
  • Calibration: Isotope dilution with ³²P-labeled sodium hypophosphite to correct for matrix effects .

Properties

IUPAC Name

sodium;oxido(oxo)phosphanium;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Na.HO2P.H2O/c;1-3-2;/h;3H;1H2/q+1;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUDKOMXLMXFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.[O-][PH+]=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H3NaO3P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7681-53-0 (Parent)
Record name Sodium phosphinate hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

104.986 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10039-56-2
Record name Sodium phosphinate hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.